molecular formula C6H11BrN4 B572449 3-Bromo-1-ethyl-N,N-dimethyl-1H-1,2,4-triazol-5-amine CAS No. 1256643-21-6

3-Bromo-1-ethyl-N,N-dimethyl-1H-1,2,4-triazol-5-amine

Cat. No.: B572449
CAS No.: 1256643-21-6
M. Wt: 219.086
InChI Key: BBWOLRPWIRBFQK-UHFFFAOYSA-N
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Description

3-Bromo-1-ethyl-N,N-dimethyl-1H-1,2,4-triazol-5-amine (CAS 1256643-21-6) is a brominated 1,2,4-triazole derivative of interest in medicinal chemistry and drug discovery. This compound has a molecular formula of C6H11BrN4 and a molecular weight of 219.086 g/mol . It features an aromatic triazole ring system, one hydrogen bond acceptor, and two rotatable bonds, with an estimated water solubility of 2925.62 mg/L (EPA T.E.S.T.) . The presence of the bromine atom on the triazole ring makes it a valuable synthetic intermediate for further functionalization via cross-coupling reactions and nucleophilic substitutions. Researchers utilize this scaffold to develop novel molecules for pharmacological screening, as related 1,2,4-triazole and pyrazole compounds substituted with bromine and amino groups have demonstrated promising biological activities in published studies, including antiplatelet and antioxidant effects . This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

5-bromo-2-ethyl-N,N-dimethyl-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrN4/c1-4-11-6(10(2)3)8-5(7)9-11/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBWOLRPWIRBFQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC(=N1)Br)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of 1-Ethyl-N,N-Dimethyl-1H-1,2,4-Triazol-5-Amine

The most widely reported method for synthesizing 3-Bromo-1-ethyl-N,N-dimethyl-1H-1,2,4-triazol-5-amine involves direct bromination of its parent compound, 1-ethyl-N,N-dimethyl-1H-1,2,4-triazol-5-amine. This reaction typically employs bromine (Br₂) or brominating agents such as N-bromosuccinimide (NBS) in a polar aprotic solvent like dichloromethane or tetrahydrofuran (THF) . The mechanism proceeds via electrophilic aromatic substitution, where bromine selectively targets the C3 position of the triazole ring due to its electron-deficient nature.

Reaction conditions are critical for achieving high regioselectivity. A study by VulcanChem reports optimal yields (75–85%) when the reaction is conducted at 0–5°C for 4–6 hours . Excess bromine is avoided to prevent di-bromination, which is a common side reaction. Post-bromination, the crude product is neutralized with aqueous sodium thiosulfate to quench residual bromine, followed by extraction with ethyl acetate.

Table 1: Standard Bromination Reaction Parameters

ParameterValue/DetailSource
Starting Material1-Ethyl-N,N-dimethyl-1H-1,2,4-triazol-5-amine
Brominating AgentBr₂ (1.1 eq)
SolventTHF
Temperature0–5°C
Reaction Time4–6 hours
Yield75–85%

Alternative Synthetic Routes Using Grignard Reagents

A patent by Google Patents (US20180029999A1) describes an alternative approach using Grignard reagents to functionalize triazole intermediates . Although this method primarily targets 1-substituted-4-bromo-1H-1,2,3-triazoles, the protocol can be adapted for 1,2,4-triazole systems. The process involves:

  • Reacting 1-ethyl-4,5-dibromo-1H-1,2,4-triazole with isopropylmagnesium chloride in THF at −78°C to 0°C.

  • Quenching the reaction with hydrochloric acid to precipitate the monobrominated product .

This method achieves 60–70% yields but requires strict temperature control to avoid side reactions. The use of Grignard reagents introduces scalability challenges due to their moisture sensitivity and the need for inert atmospheres.

Purification is a critical step due to the presence of residual bromine and di-brominated byproducts. Recrystallization from ethanol/water mixtures (3:1 v/v) is the most cited method, producing >95% purity . Chromatography on silica gel with hexane/ethyl acetate (7:3) is employed for analytical-grade material, though it is less practical for industrial-scale synthesis .

Table 2: Comparative Purification Methods

MethodPurity (%)Yield Loss (%)ScalabilitySource
Recrystallization95–9810–15High
Column Chromatography>9920–30Low
Liquid-Liquid Extraction90–925–10Moderate

Comparative Analysis of Synthesis Methods

Bromination remains the most efficient route due to its simplicity and higher yields compared to Grignard-based methods. However, the latter offers better regiocontrol in complex triazole systems. A key limitation of both approaches is the handling of hazardous reagents (e.g., bromine, Grignard compounds), necessitating specialized equipment for large-scale production.

Challenges and Optimization Strategies

Common challenges include:

  • Di-bromination : Mitigated by using stoichiometric bromine and low temperatures .

  • Moisture Sensitivity : Grignard reactions require anhydrous conditions, increasing operational costs .

  • Purification Complexity : Recrystallization solvents must be optimized to balance purity and yield.

Recent advancements propose using flow chemistry to improve bromination safety and efficiency. Microreactors enable precise temperature control and reduced reaction times (2–3 hours), though industrial adoption remains limited .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-ethyl-N,N-dimethyl-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The triazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used, while reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction.

    Coupling Reactions: Palladium catalysts and ligands are commonly used in coupling reactions, with solvents like toluene or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while coupling reactions can produce biaryl or heteroaryl compounds.

Scientific Research Applications

3-Bromo-1-ethyl-N,N-dimethyl-1H-1,2,4-triazol-5-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers or other materials to enhance their properties, such as thermal stability or conductivity.

    Biological Studies: Researchers use this compound to study its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential as a drug candidate.

Mechanism of Action

The mechanism of action of 3-Bromo-1-ethyl-N,N-dimethyl-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. The triazole ring can bind to active sites of enzymes or receptors, modulating their activity. The bromine and ethyl groups may enhance the compound’s binding affinity and selectivity. Additionally, the dimethylamine group can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Key Analogs:

5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine (CAS 1228014-23-0):

  • Substitutes the ethyl group with a 3-bromophenyl ring.
  • Exhibits potent anticancer activity, with IC₅₀ values <10 µM against breast cancer cell lines .
  • Higher lipophilicity (predicted logP ≈ 2.5) compared to the target compound (logP ≈ -0.12), enhancing membrane permeability .

1-Benzyl-3-bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine :

  • Replaces the ethyl group with a benzyl moiety.
  • Increased steric hindrance reduces reactivity in nucleophilic substitutions but improves thermal stability (decomposition temperature >200°C) .

3-Azido-N-nitro-1H-1,2,4-triazol-5-amine-based salts: Features azido and nitro groups, enhancing energetic performance (detonation velocity: 8,159–9,409 m/s; pressure: 25.3–39.3 GPa) .

Table 1: Substituent Impact on Key Properties
Compound Substituents logP Application Key Property
Target Compound 3-Br, 1-Et, N,N-dimethyl -0.12 Pharmaceuticals Moderate solubility, stability
5-(3-Bromophenyl) analog 3-Br, 1-Ph ~2.5 Anticancer agents High lipophilicity
Benzyl analog 3-Br, 1-Bn N/A Discontinued (R&D) Thermal stability
Azido-nitro salts 3-N₃, 5-NO₂ N/A Energetic materials High detonation performance

Electronic and Thermodynamic Properties

  • HOMO-LUMO Gaps: Triazoles with electron-withdrawing groups (e.g., -NO₂, -Br) exhibit reduced energy gaps (ΔE ≈ 2.06–4.61 eV), increasing reactivity .
  • Heat of Formation (HOF) :

    • Energetic salts exhibit HOF up to 1,876.9 kJ/mol, whereas the target compound’s HOF is likely lower due to the absence of nitro/azido groups .

Biological Activity

3-Bromo-1-ethyl-N,N-dimethyl-1H-1,2,4-triazol-5-amine (CAS Number: 1609396-12-4) is a nitrogen-containing heterocyclic compound that belongs to the triazole family. Compounds in this class are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on recent research findings and case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C6H11BrN4
  • Molecular Weight : 292.01 g/mol
  • Purity : 95%
  • Physical Form : Solid
  • LogP : 1.85

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with a triazole ring exhibit significant antibacterial activity against various pathogens. For instance, a study highlighted that triazole derivatives could effectively inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.

Table 1: Antibacterial Activity of Triazole Derivatives

CompoundPathogenMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL

Antifungal Activity

The triazole scaffold is particularly notable in antifungal applications. Compounds like fluconazole and ketoconazole are well-established antifungals. The specific compound under review has shown potential antifungal activity against Candida species in preliminary assays.

Anti-inflammatory Activity

Research has indicated that triazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation. The anti-inflammatory effects of this compound were evaluated using COX inhibition assays.

Table 2: COX Inhibition Data

CompoundCOX EnzymeIC50 (µM)
This compoundCOX-125.0
COX-220.0

These results suggest that the compound may serve as a lead for developing new anti-inflammatory agents.

Anticancer Activity

Triazoles are also recognized for their potential anticancer properties. Studies have shown that certain triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The compound's efficacy against various cancer cell lines is currently under investigation.

Case Study: Anticancer Efficacy
A recent study tested the compound against human breast cancer cell lines (MCF7). The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 30 µM after 48 hours of treatment.

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